
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone
概要
説明
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone is a chemical compound with the molecular formula C34H34O6 . It is used as a reactant to synthesize various glucoside containing compounds as selective SGLT2 inhibitors for the treatment of type 2 diabetes mellitus .
Molecular Structure Analysis
The molecular structure of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone consists of a lactone ring with four benzyl groups attached to the oxygen atoms . The molecular weight of the compound is 538.63 .Chemical Reactions Analysis
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone is used as a reactant to synthesize various glucoside containing compounds . These compounds are used as selective SGLT2 inhibitors for the treatment of type 2 diabetes mellitus .Physical And Chemical Properties Analysis
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone is a liquid at 20°C . The compound has a specific rotation of +78.0 to +82.0 degrees (C=1, Chloroform) .科学的研究の応用
Pharmaceutical Synthesis
This compound is pivotal in the synthesis of complex pharmaceuticals. Its protective benzyl groups make it a versatile intermediate for constructing molecules with precise stereochemistry, essential for drug efficacy .
Drug Delivery Systems
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone: is used in designing sophisticated drug delivery mechanisms. Its structure can be modified to release therapeutic agents at targeted sites within the body, enhancing treatment precision and reducing side effects .
Oncological Therapies
In cancer research, this lactone serves as a precursor for drugs targeting malignant tumors. It aids in creating compounds that can selectively accumulate in tumor cells, potentially leading to more effective cancer treatments .
Antiviral Agents
The compound’s framework is beneficial for developing antiviral medications. It can be tailored to interfere with viral replication processes, offering a pathway to novel treatments for viral infections .
Diabetes Mellitus Treatment
It acts as a reactant to synthesize glucoside-containing compounds that function as selective SGLT2 inhibitors. These inhibitors are promising for the treatment of type 2 diabetes mellitus by regulating glucose reabsorption in the kidneys .
Glycosylation Reactions
As an intermediate in glycosylation reactions, 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone is crucial for attaching sugar moieties to other molecules, which is fundamental in the development of various glycoprotein-based drugs .
Material Science
In material science, this compound can be used to create polymers with specific properties. The benzyl groups can be deprotected to reveal hydroxyl groups, which can then be cross-linked to form novel materials .
Analytical Chemistry
Lastly, in analytical chemistry, it serves as a standard for chromatographic analysis, helping in the identification and quantification of similar compounds in complex mixtures .
将来の方向性
特性
IUPAC Name |
(3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2/t30-,31-,32+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBVLQDEIIUIQG-NXVJRICRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447897 | |
| Record name | (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone | |
CAS RN |
13096-62-3 | |
| Record name | (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13096-62-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone be used to synthesize C-glycosyl compounds?
A1: Yes, 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone has been utilized in the synthesis of C-glycosyl oxazoles. [] Researchers reacted the lactone with ethyl isocyanoacetate in the presence of potassium hydride as a base. This reaction yielded the corresponding C-glycosyl oxazole as the major product, showcasing the lactone's versatility as a building block in carbohydrate chemistry. []
Q2: What are some alternative synthetic routes for incorporating 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone into more complex structures?
A2: Aside from reactions with ethyl isocyanoacetate, 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone can be utilized in the synthesis of spirocyclic acetals. [] One approach involves the reaction of the lactone with epoxides. Alternatively, direct dehydration between the lactone and diols can be achieved in the presence of a strong acid catalyst like concentrated sulfuric acid. [] This method provides access to a diverse array of spirocyclic acetals incorporating the glucono-1,5-lactone scaffold.
Q3: Has 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone been used in the synthesis of complex carbohydrates?
A3: Yes, researchers have successfully utilized 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone in the stereospecific synthesis of (6R,7R)-D-gluco-L-gulo-6,7-dodecodiulose-(6,2),(7,11). [] This complex carbohydrate was synthesized via the stereospecific addition of a lithioglucal derivative to 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone. [] This example highlights the potential of this lactone in constructing complex carbohydrate frameworks.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

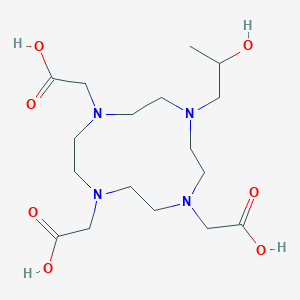


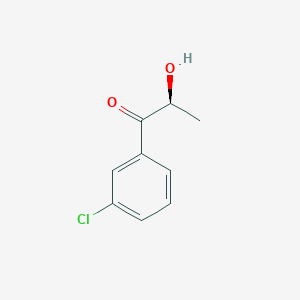
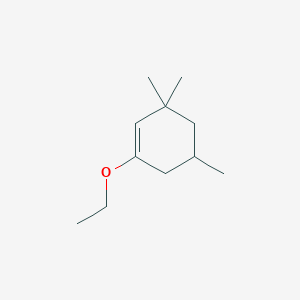

![Tert-butyl N-[(Z)-hex-2-enyl]carbamate](/img/structure/B126531.png)

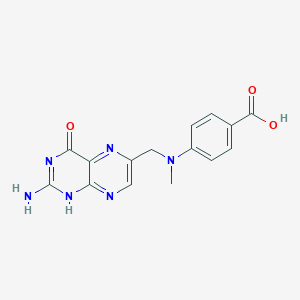
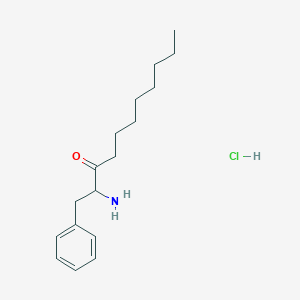


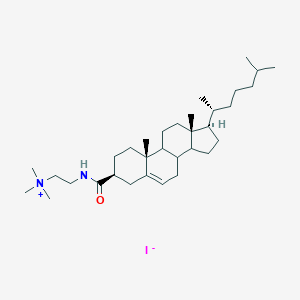
![4-(Phenanthro[9,10-d]oxazol-2-yl)phenyl isothiocyanate](/img/structure/B126553.png)